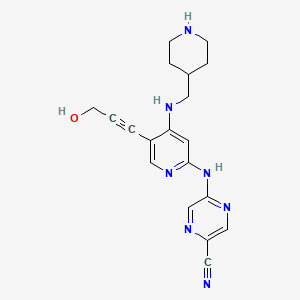
2,1,3-Benzothiadiazole,5-methyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzothiadiazole,5-methyl-4-nitro- is a derivative of 2,1,3-Benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable component in the development of photoluminescent materials and electronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole,5-methyl-4-nitro- can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with thionyl chloride in pyridine, yielding 2,1,3-Benzothiadiazole. The methyl and nitro groups can then be introduced through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,1,3-Benzothiadiazole,5-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced back to its precursor, 1,2-diaminobenzene, under reducing conditions.
Substitution: Bromination and other substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Bromine and other halogens are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2,1,3-Benzothiadiazole, which can be further utilized in the synthesis of more complex molecules and materials .
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzothiadiazole,5-methyl-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of photoluminescent compounds and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Wirkmechanismus
The mechanism of action of 2,1,3-Benzothiadiazole,5-methyl-4-nitro- involves its strong electron-withdrawing properties, which enhance the electronic properties of the resulting materials. The compound interacts with molecular targets and pathways involved in electron transfer and photoluminescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties and applications in electronic materials.
4,7-Dibromo-2,1,3-Benzothiadiazole: A derivative used as a building block in the synthesis of larger molecules and conductive polymers.
4-Amino-2,1,3-Benzothiadiazole: Known for its luminescent properties and high emission intensity.
Uniqueness
2,1,3-Benzothiadiazole,5-methyl-4-nitro- stands out due to its unique combination of methyl and nitro groups, which enhance its electron-withdrawing properties and make it a valuable component in the development of advanced materials and electronic devices .
Eigenschaften
Molekularformel |
C7H6N3O2S- |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
(5-methyl-1H-2,1,3-benzothiadiazol-4-ylidene)-dioxidoazanium |
InChI |
InChI=1S/C7H6N3O2S/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3,8H,1H3/q-1 |
InChI-Schlüssel |
ZPZTUXNWVQZNLY-UHFFFAOYSA-N |
Isomerische SMILES |
CC\1=CC=C2NSN=C2/C1=[N+](/[O-])\[O-] |
Kanonische SMILES |
CC1=CC=C2C(=NSN2)C1=[N+]([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)
![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)
![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B12340790.png)
![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)
![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)

![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)
![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)

